N-(2-Phenoxybutyl)-1-naphthalenamine
Description
N-(2-Phenoxybutyl)-1-naphthalenamine is a naphthalenamine derivative characterized by a phenoxybutyl substituent attached to the nitrogen atom of the 1-naphthalenamine core. The phenoxybutyl group likely enhances solubility and modulates electronic properties compared to simpler alkyl or aryl substituents.
Properties
IUPAC Name |
N-(2-phenoxybutyl)naphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-2-17(22-18-11-4-3-5-12-18)15-21-20-14-8-10-16-9-6-7-13-19(16)20/h3-14,17,21H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWQXBHVZIDSAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=CC=CC2=CC=CC=C21)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenoxybutyl)-1-naphthalenamine typically involves the reaction of 1-naphthylamine with 2-phenoxybutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-Phenoxybutyl)-1-naphthalenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-(2-Phenoxybutyl)-1-naphthalenamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Phenoxybutyl)-1-naphthalenamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
N-Phenyl-1-naphthalenamine (CAS 90-30-2)
- Molecular Formula : C₁₆H₁₃N
- Molecular Weight : 219.29 g/mol
- Key Features :
- Rigid biphenyl structure with two fused benzene rings, enabling fluorescence properties .
- Used as an antioxidant in lubricants (e.g., Caltex Regal R&O 68) but faces challenges in quantitative analysis due to lack of reference standards .
- Natural occurrence in Rhododendron calophytum volatiles (11.41% content) .
- Comparison: The phenoxybutyl group in the target compound may offer improved solubility in polar solvents compared to the purely aromatic N-phenyl substituent.
N-(2,2-Difluoroethyl)-1-naphthalenamine (CAS 318-99-0)
- Molecular Formula : C₁₂H₁₁F₂N
- Molecular Weight : 219.22 g/mol
- Key Features: Difluoroethyl substituent introduces electronic and steric effects, enhancing lipophilicity .
- Comparison: Fluorine atoms increase metabolic stability and lipophilicity, whereas the phenoxybutyl group may prioritize solubility and bulkier steric effects.
N-[4-(1-Naphthalenyl)phenyl]-1-naphthalenamine (CAS 936916-07-3)
- Molecular Formula : C₂₆H₂₀N₂
- Molecular Weight : 360.45 g/mol
- Key Features: Genotoxicity concerns: Positive reverse mutation test; LD₅₀ >2,000 mg/kg (oral) .
1-Naphthalenamine (CAS 134-32-7)
- Molecular Formula : C₁₀H₉N
- Molecular Weight : 143.19 g/mol
- Key Features: Classified as a human carcinogen under the Rotterdam Convention . Boiling point: 301°C (1-isomer) vs. 306°C (2-isomer) .
- Comparison: Substituents like phenoxybutyl may mitigate carcinogenicity by altering metabolic pathways.
Physical and Chemical Properties
Table 1: Comparative Physical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility Trends |
|---|---|---|---|
| N-(2-Phenoxybutyl)-1-naphthalenamine | Data Not Available | N/A | Likely polar organic solvents |
| N-Phenyl-1-naphthalenamine | 219.29 | >300 (estimated) | Non-polar solvents |
| N-(2,2-Difluoroethyl)-1-naphthalenamine | 219.22 | N/A | Enhanced lipophilicity |
| 1-Naphthalenamine | 143.19 | 301 | Low aqueous solubility |
Biological Activity
N-(2-Phenoxybutyl)-1-naphthalenamine is a synthetic compound belonging to the class of anilines, characterized by its unique structure that includes a naphthalene ring and a phenoxybutyl group. This compound has garnered attention in various fields, particularly due to its potential biological activities, including antimicrobial and anticancer properties. Its synthesis typically involves the reaction of 1-naphthylamine with 2-phenoxybutyl bromide in the presence of a base such as potassium carbonate, often facilitated by organic solvents like dimethylformamide (DMF) at elevated temperatures.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. For instance, the compound has shown potential in inhibiting enzymes involved in cancer cell proliferation, suggesting significant anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating naphthylamine analogs, it was found that certain derivatives displayed broad-spectrum antimicrobial effects against various pathogens. The presence of functional groups in the structure is believed to enhance these properties, making it a candidate for further development in treating infections caused by resistant strains .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The unique structural features of this compound allow it to bind effectively to cancer-related targets, potentially leading to the development of new therapeutic agents .
Summary of Findings
Case Studies
Case studies focusing on this compound have been instrumental in understanding its biological effects in real-world contexts. These studies often involve detailed examinations of patient responses to treatments incorporating this compound or its analogs. For example, a case study on patients with resistant infections highlighted the efficacy of naphthylamine derivatives in overcoming antibiotic resistance, showcasing their potential as alternative therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
